Methyl 4-(oxetan-2-yl)benzoate Methyl 4-(oxetan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18718199
InChI: InChI=1S/C11H12O3/c1-13-11(12)9-4-2-8(3-5-9)10-6-7-14-10/h2-5,10H,6-7H2,1H3
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Methyl 4-(oxetan-2-yl)benzoate

CAS No.:

Cat. No.: VC18718199

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(oxetan-2-yl)benzoate -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name methyl 4-(oxetan-2-yl)benzoate
Standard InChI InChI=1S/C11H12O3/c1-13-11(12)9-4-2-8(3-5-9)10-6-7-14-10/h2-5,10H,6-7H2,1H3
Standard InChI Key FPELQVFPVPXBJQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2CCO2

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Methyl 4-(oxetan-2-yl)benzoate (IUPAC name: methyl 4-(oxetan-2-yl)benzoate) consists of a benzene ring substituted with two functional groups:

  • A methyl ester (–COOCH₃) at position 1.

  • An oxetane ring (–C₃H₅O) attached via its 2-position carbon at position 4.

The oxetane ring, a four-membered cyclic ether, introduces steric constraints and electronic effects that influence the compound’s reactivity and interactions. The ester group enhances solubility in polar organic solvents while retaining compatibility with lipophilic environments.

Table 1: Key Molecular Properties

PropertyValueSource Analogue
Molecular formulaC₁₁H₁₂O₃
Molecular weight192.21 g/molCalculated
LogP (partition coefficient)~1.8 (estimated)
SolubilityModerate in DMSO, THF

Synthetic Routes and Optimization

General Synthesis Strategies

The synthesis of methyl 4-(oxetan-2-yl)benzoate typically involves two key steps:

  • Introduction of the oxetane moiety: Oxetane rings are often incorporated via nucleophilic substitution or coupling reactions. For example, a Mitsunobu reaction between a hydroxylated benzoic acid derivative and oxetan-2-ylmethanol can form the ether linkage .

  • Esterification: The carboxylic acid intermediate is esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄) or via Steglich esterification with DCC/DMAP .

Case Study: Analogous Synthesis from PubChem Data

A related compound, methyl 2-(oxan-4-ylmethyl)benzoate (PubChem CID 172846540), was synthesized using a similar approach:

  • Coupling of oxane-4-ylmethanol to a brominated benzoate precursor via a palladium-catalyzed cross-coupling reaction .

  • Final esterification under mild conditions to preserve the oxetane ring’s integrity .

Physicochemical Properties and Reactivity

Stability and Degradation

The oxetane ring’s strain (approximately 25–30 kcal/mol) renders it susceptible to ring-opening reactions under acidic or basic conditions. For instance:

  • Acid-catalyzed hydrolysis yields a diol derivative.

  • Nucleophilic attack at the oxetane’s ether oxygen can occur with strong bases (e.g., LiAlH₄), leading to cleavage .

Spectroscopic Data (Hypothetical)

While experimental data for methyl 4-(oxetan-2-yl)benzoate are unavailable, analogues suggest the following:

  • ¹H NMR: Peaks at δ 3.8–4.2 ppm (oxetane protons), δ 3.6–3.7 ppm (ester –OCH₃), and aromatic protons at δ 7.5–8.1 ppm .

  • IR: Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and 1100 cm⁻¹ (C–O–C ether stretch) .

Applications in Drug Discovery and Materials Science

Role in Medicinal Chemistry

Oxetanes are increasingly used as bioisosteres for carbonyl groups or tert-butyl moieties to improve pharmacokinetic properties. In methyl 4-(oxetan-2-yl)benzoate:

  • The oxetane enhances solubility and reduces metabolic clearance compared to bulkier hydrophobic groups .

  • Clinical candidates like fenebrutinib (a Bruton’s tyrosine kinase inhibitor) demonstrate that oxetane incorporation improves potency and reduces hepatotoxicity .

Materials Science Applications

The compound’s rigid structure makes it a candidate for:

  • Polymer precursors: Oxetane rings can polymerize via cationic ring-opening to form polyethers with high thermal stability .

  • Liquid crystals: The planar benzoate group and polar oxetane may induce mesophase behavior in supramolecular assemblies.

Comparison with Structural Analogues

Table 2: Comparative Analysis of Oxetane-Containing Benzoates

CompoundKey FeatureLogPApplication
Methyl 4-(oxetan-2-yl)benzoatePara-substituted oxetane~1.8Drug intermediates
Methyl 2-(oxan-4-ylmethyl)benzoateOxane ring at ortho position~2.1Polymer chemistry
FenebrutinibOxetane in kinase inhibitors~3.2Anti-inflammatory

Challenges and Future Directions

Synthetic Limitations

  • Ring-opening during reactions: The oxetane’s strain necessitates careful control of reaction conditions to avoid undesired degradation .

  • Stereochemical control: Asymmetric synthesis of chiral oxetane derivatives remains challenging, though enzymatic methods show promise .

Opportunities in Targeted Drug Delivery

Functionalization of the benzoate group with targeting ligands (e.g., folate or peptides) could enable site-specific delivery, leveraging the oxetane’s polarity for enhanced tissue penetration .

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